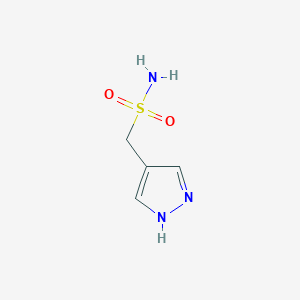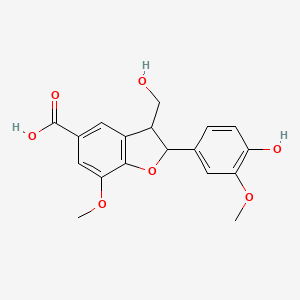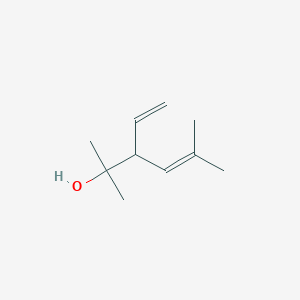![molecular formula C15H18N4O4 B12104718 N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide](/img/structure/B12104718.png)
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide is a complex organic compound known for its unique bicyclic structure. This compound is primarily used in scientific research, particularly in the development of β-lactamase inhibitors, which are crucial in combating antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[321]octane-2-carbonyl)amino]formamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and advanced spectroscopic techniques for characterization .
Chemical Reactions Analysis
Types of Reactions
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic core.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of the phenylmethoxy group with other functional groups to create derivatives
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are often derivatives of the original compound, which can be used to study the structure-activity relationship and enhance the compound’s efficacy as a β-lactamase inhibitor .
Scientific Research Applications
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide is extensively used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: Studying its interaction with enzymes and proteins.
Medicine: Developing new β-lactamase inhibitors to combat antibiotic resistance.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The compound exerts its effects by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. It binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics. This action restores the efficacy of these antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Avibactam: Another β-lactamase inhibitor with a similar bicyclic structure.
Clavulanic Acid: A β-lactamase inhibitor with a different structural scaffold.
Sulbactam: Another inhibitor used in combination with β-lactam antibiotics
Uniqueness
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide is unique due to its specific stereochemistry and the presence of the phenylmethoxy group, which enhances its binding affinity to β-lactamase enzymes. This makes it a valuable compound in the development of new antibiotics .
Properties
Molecular Formula |
C15H18N4O4 |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide |
InChI |
InChI=1S/C15H18N4O4/c20-10-16-17-14(21)13-7-6-12-8-18(13)15(22)19(12)23-9-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2,(H,16,20)(H,17,21) |
InChI Key |
YCEXOMPVLPTCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12104639.png)
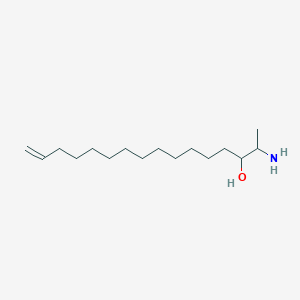
![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)
![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)

![2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester](/img/structure/B12104679.png)
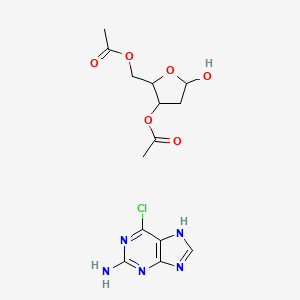
![benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)
![[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate](/img/structure/B12104697.png)

